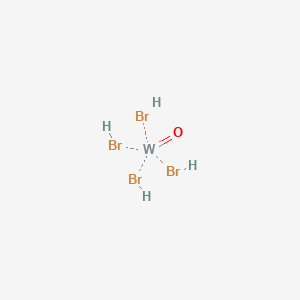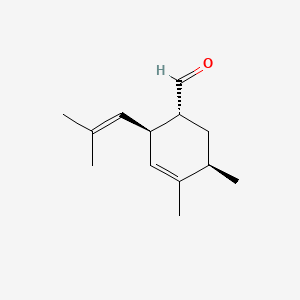
Tungsten tetrabromide monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten tetrabromide monoxide is a chemical compound with the formula Br₄OW It is a tungsten-based compound where tungsten is bonded to four bromine atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten tetrabromide monoxide can be synthesized through the direct reaction of tungsten powder with bromine gas under heating conditions. The chemical equation for this reaction is: [ \text{W} + 2\text{Br}_2 \rightarrow \text{WBr}_4 ]
Another method involves the bromination of tungsten oxide with hydrogen bromide to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows the direct synthesis method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Tungsten tetrabromide monoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Bromine atoms can be substituted with other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Halogen exchange reactions can be carried out using halogen gases or halide salts.
Major Products Formed:
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Tungsten compounds with different halogens or ligands.
Scientific Research Applications
Tungsten tetrabromide monoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tungsten compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and therapeutic applications.
Industry: Utilized in the production of advanced materials and catalysts for chemical reactions
Mechanism of Action
The mechanism by which tungsten tetrabromide monoxide exerts its effects involves its interaction with molecular targets and pathways. It can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Tungsten tetrabromide (WBr₄): Similar in structure but lacks the oxygen atom.
Tungsten hexabromide (WBr₆): Contains six bromine atoms instead of four.
Tungsten tetrachloride (WCl₄): Similar structure with chlorine atoms instead of bromine.
Uniqueness: Tungsten tetrabromide monoxide is unique due to the presence of the oxygen atom, which imparts different chemical properties and reactivity compared to other tungsten bromides and chlorides. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
13520-77-9 |
|---|---|
Molecular Formula |
Br4H4OW |
Molecular Weight |
523.49 g/mol |
IUPAC Name |
oxotungsten;tetrahydrobromide |
InChI |
InChI=1S/4BrH.O.W/h4*1H;; |
InChI Key |
BZIYIWRMSLNLIL-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].Br.Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)



![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)






